

Deuterium Labeling Patterns in 2-Bromopropane-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropane-d7

Cat. No.: B113470

[Get Quote](#)

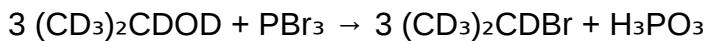
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling patterns in **2-Bromopropane-d7**, a deuterated analog of 2-bromopropane. This isotopically labeled compound is a valuable tool in various research and development applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and the expected deuterium distribution in **2-Bromopropane-d7**.

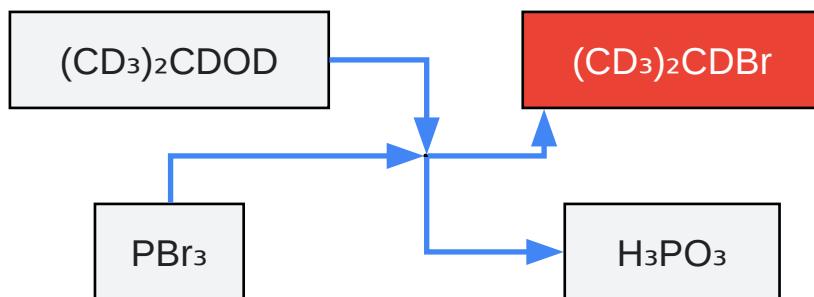
Physicochemical Properties and Isotopic Enrichment

2-Bromopropane-d7, with the chemical formula $(CD_3)_2CDBr$, is a saturated haloalkane where all seven hydrogen atoms have been substituted with deuterium.^{[1][2]} This isotopic substitution results in a significant increase in molecular weight compared to its non-deuterated counterpart. The properties of **2-Bromopropane-d7** are summarized in Table 1.

Table 1: Physicochemical and Isotopic Data for **2-Bromopropane-d7**


Property	Value	Reference
Chemical Formula	$(CD_3)_2CDBr$	[2] [3]
Molecular Weight	130.03 g/mol	[1] [3]
CAS Number	39091-63-9	[1] [2]
Isotopic Purity	≥98 atom % D	[2] [4]
Chemical Purity	≥98%	[2]
Appearance	Colorless liquid	[5]
Density	1.383 g/mL at 25 °C	[4]
Refractive Index	$n_{20/D}$ 1.421 (lit.)	[4]

Synthesis of 2-Bromopropane-d7


The synthesis of **2-Bromopropane-d7** typically involves the bromination of its deuterated precursor, 2-Propanol-d8. A common and effective method utilizes phosphorus tribromide (PBr_3) to replace the hydroxyl group with a bromine atom. This reaction proceeds via a nucleophilic substitution mechanism.

Proposed Synthetic Pathway

The overall reaction for the synthesis of **2-Bromopropane-d7** from 2-Propanol-d8 is as follows:

This pathway is a well-established method for converting alcohols to alkyl bromides and is adaptable for isotopically labeled compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Bromopropane-d7**.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of **2-Bromopropane-d7**, adapted from established procedures for the synthesis of similar alkyl bromides.

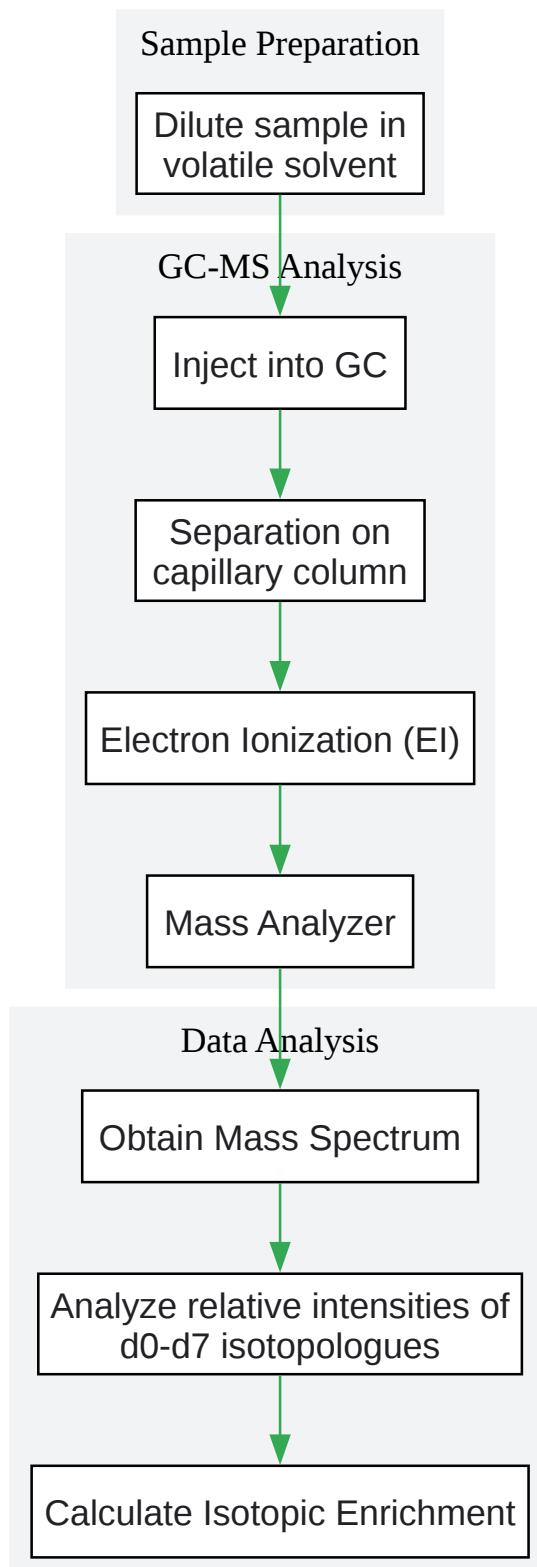
Materials:

- 2-Propanol-d8
- Phosphorus tribromide (PBr_3)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ice
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-Propanol-d8. Cool the flask to 0 °C in an ice bath.
- Addition of PBr_3 : Slowly add phosphorus tribromide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Quenching: Carefully pour the reaction mixture over ice to quench the reaction.
- Workup: Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **2-Bromopropane-d7**.
- Purification: Purify the crude product by distillation to yield pure **2-Bromopropane-d7**.


Determination of Deuterium Labeling Patterns

The deuterium labeling pattern and isotopic enrichment of **2-Bromopropane-d7** are primarily determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly used method.

Analytical Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromopropane-d7 | C3H7Br | CID 15618316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromopropane (D₂¹⁴Br, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]
- 3. scbt.com [scbt.com]
- 4. 2-溴丙烷-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Deuterium Labeling Patterns in 2-Bromopropane-d7: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113470#deuterium-labeling-patterns-in-2-bromopropane-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com